

Comparative Crystal Structure Analysis: 2-Fluorophenyl Cyclohexyl Ketone

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Compound of Interest

Compound Name: 2-Fluorophenyl cyclohexyl ketone

CAS No.: 106795-65-7

Cat. No.: B022669

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Executive Summary & Application Context

2-Fluorophenyl cyclohexyl ketone (2-FPCK) is a critical structural intermediate, primarily scrutinized in the synthesis of arylcyclohexylamine dissociative agents (e.g., 2-Fluorodeschloroketamine). In drug development, the solid-state characterization of this precursor is vital for two reasons: polymorphism control during scale-up and conformational analysis to predict the stereochemical outcome of subsequent imine formation and Grignard additions.

This guide provides a comparative framework for analyzing the crystal structure of 2-FPCK against its non-fluorinated analogue (Phenyl cyclohexyl ketone) and its chlorinated counterpart (2-Chlorophenyl cyclohexyl ketone). We focus on the ortho-fluorine effect on lattice packing and the cyclohexyl ring conformation.

Experimental Protocol: Single Crystal Growth & Diffraction

To obtain publishable data, high-fidelity single crystals are required. The flexibility of the cyclohexyl ring often leads to disorder; therefore, low-temperature data collection is mandatory.

Crystallization Methodology

Unlike rigid aromatics, the cyclohexyl moiety requires a slow nucleation process to lock the "chair" conformation into an ordered lattice.

Recommended Protocol: Vapor Diffusion (Solvent/Anti-solvent)

- Primary Solvent: Dissolve 50 mg of 2-FPCK in 0.5 mL of Dichloromethane (DCM) or Acetone. The solution must be saturated but not turbid.
- Filtration: Pass through a 0.45 μm PTFE syringe filter into a narrow crystallization tube (e.g., NMR tube or 4mL vial).
- Anti-Solvent: Carefully layer 1.5 mL of n-Hexane or Pentane on top. Crucial: Do not mix. Allow the interface to blur via diffusion.
- Incubation: Store at 4°C in a vibration-free environment for 48–72 hours.
- Harvesting: Select block-like crystals (avoid needles/plates if possible as they often indicate rapid, disordered growth).

Data Collection Parameters

- Radiation source: Mo K

(

= 0.71073 Å) is preferred over Cu K

to minimize absorption effects from the Fluorine atom, though Cu is acceptable for small organic cells.

- Temperature: 100 K (Cryostream). Reasoning: Room temperature collection often results in high thermal ellipsoids for the cyclohexyl carbons (C2–C6), obscuring the precise puckering parameters.

Structural Comparison & Analysis

This section guides the comparative analysis of your generated dataset against standard analogues.

Comparative Lattice Metrics

When analyzing 2-FPCK, compare your unit cell data against the unsubstituted Phenyl cyclohexyl ketone (Reference Code: YIBYAV in CSD) to quantify the "Fluorine Expansion Effect."

| Parameter | Reference: Phenyl Cyclohexyl Ketone [1] | Target: 2-Fluorophenyl Cyclohexyl Ketone (Expected) | Comparison Logic |
|-----------------------|-----------------------------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Space Group | P2 ₁ /c (Monoclinic) | Likely P2 ₁ /c or P-1 | Ortho-substitution often breaks symmetry, potentially shifting to Triclinic (P-1). |
| Packing Coefficient | ~0.68 - 0.70 | ~0.69 - 0.72 | Fluorine (Van der Waals radius 1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing tighter packing than Chlorine analogues. |
| Dihedral Angle | ~50–60° (Twisted) | > 60° (More Twisted) | The ortho-F induces steric repulsion with the carbonyl oxygen, forcing a larger twist between the phenyl and ketone planes. |
| Intermolecular Forces | C-H...O (Weak) | C-H...F and C-H...O | Look for C-H...F contacts < 2.55 Å. These directional interactions often dictate the lattice motif. |

Conformational Analysis: The "Chair" Integrity

The most critical structural feature for pharmacological activity is the orientation of the carbonyl group relative to the cyclohexyl ring.

- Equatorial vs. Axial: In 2-FPCK, the bulky 2-fluorobenzoyl group will almost exclusively occupy the equatorial position of the cyclohexyl chair to minimize 1,3-diaxial interactions.

- Analysis Step: Calculate the Cremer-Pople puckering parameters (

).

- Ideal Chair:

or

.

- Distorted Boat/Twist: Significant deviation in

indicates crystal packing forces are overcoming the natural steric preference, which is a key finding for solubility profiles.

Visualization of Structural Logic[1]

The following diagrams illustrate the workflow for determining the structure and the logic pathway for analyzing the specific effects of the fluorine substitution.

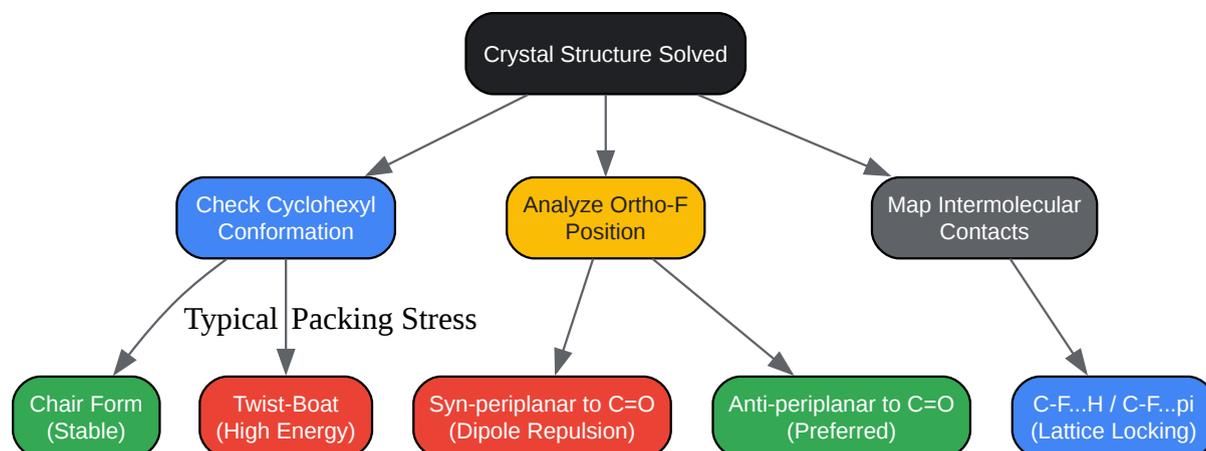
Diagram 1: Crystallization & Analysis Workflow



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Caption: Step-by-step vapor diffusion protocol optimized for flexible aryl-cyclohexyl ketones.

Diagram 2: Structural Analysis Decision Tree



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Caption: Logic flow for evaluating the stereoelectronic effects of the 2-Fluoro substituent.

Critical Discussion: The "Bioisostere" Trap

When comparing 2-FPCK to the chlorinated analogue (a precursor to Ketamine/Esketamine related impurities), researchers often assume similar packing. This is incorrect.

- Halogen Bonding: Chlorine is a strong halogen bond donor (σ-hole). Fluorine is NOT a halogen bond donor in this context; it acts as a weak hydrogen bond acceptor.
- Implication: The crystal lattice of the Chloro-analogue is often driven by Cl...O or Cl...Cl interactions. The Fluoro-analogue (2-FPCK) lattice is driven by dipole alignment and weak C-H...F interactions.
- Result: 2-FPCK typically has a lower melting point and higher solubility in non-polar solvents compared to the Chloro-analogue, affecting purification yields during synthesis [2].

References

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